molecular formula C8H7KO3S B1637515 Potassium p-vinylbenzenesulphonate CAS No. 4551-90-0

Potassium p-vinylbenzenesulphonate

Cat. No. B1637515
CAS RN: 4551-90-0
M. Wt: 222.3 g/mol
InChI Key: HWDDJFFLFNQAFQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04029640

Procedure details

In 100 parts of n-propanol containing 30 wt. % of water, 10 parts of potassium p-styrenesulfonate and 7.5 parts of ammonium chloride were charged. The mixture was stirred at 20° C. for 3 hours. The reaction mixture was filtered and the filtrate was condensed and dried to obtain 8.9 parts of ammonium p-styrenesulfonate. Analysis showed that only 0.08 wt. % of K and 0.91 wt. % of Cl were included in the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)CC.[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([O-:16])(=[O:15])=[O:14])=[CH:9][CH:8]=1.[K+].[Cl-].[NH4+:19]>O>[CH2:5]=[CH:6][C:7]1[CH:8]=[CH:9][C:10]([S:13]([O-:16])(=[O:15])=[O:14])=[CH:11][CH:12]=1.[NH4+:19] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.